4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C32H33N3O7 and a molecular weight of 571.636 . This compound is notable for its intricate structure, which includes multiple functional groups such as benzyloxy, morpholinyl, and nitrophenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include benzyloxybenzaldehyde, morpholine, and nitrophenyl derivatives .
the synthesis generally involves standard organic chemistry techniques such as condensation reactions, nucleophilic substitutions, and cyclization reactions .
Chemical Reactions Analysis
4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar compounds to 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one include:
- 4-(benzyloxy)-3-methoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- (3E)-4-[4-(benzyloxy)-3-methoxyphenyl]-3-buten-2-one
- N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine
These compounds share similar structural features, such as the benzyloxy and morpholinyl groups, but differ in other functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C32H33N3O7 |
---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H33N3O7/c1-22-20-25(10-13-27(22)42-21-23-6-3-2-4-7-23)30(36)28-29(24-8-11-26(12-9-24)35(39)40)34(32(38)31(28)37)15-5-14-33-16-18-41-19-17-33/h2-4,6-13,20,29,36H,5,14-19,21H2,1H3/b30-28+ |
InChI Key |
WZRXHGVHHGHLSD-SJCQXOIGSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])/O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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